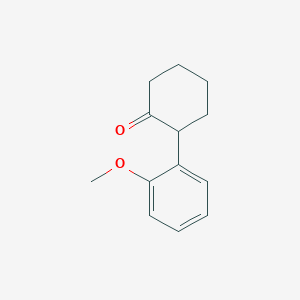
Cyclohexanone,2-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone,2-(2-methoxyphenyl)- is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-(2-methoxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone,2-(2-methoxyphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone,2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone,2-(2-methoxyphenyl)- can be oxidized to 2-(2-methoxyphenyl)cyclohexanone-1-carboxylic acid.
Reduction: Reduction yields 2-(2-methoxyphenyl)cyclohexanol.
Substitution: Halogenation can produce 2-(2-halophenyl)cyclohexanone.
Scientific Research Applications
Cyclohexanone,2-(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone,2-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanone,2-(2-methoxyphenyl)- can be compared with other similar compounds such as:
Ketamine: A well-known anesthetic with a similar cyclohexanone structure but different substituents.
Methoxetamine: An analogue of ketamine with a methoxy group, similar to Cyclohexanone,2-(2-methoxyphenyl)-, but with different pharmacological properties.
These comparisons highlight the unique chemical and biological properties of Cyclohexanone,2-(2-methoxyphenyl)-, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
2702-90-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10H,2,4,6,8H2,1H3 |
InChI Key |
RBQAWPVPHCHEHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


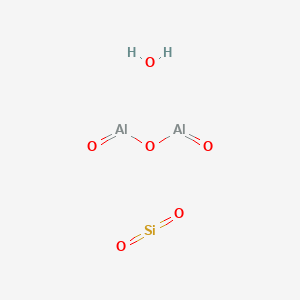
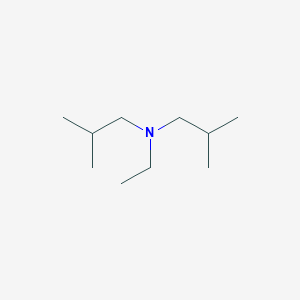
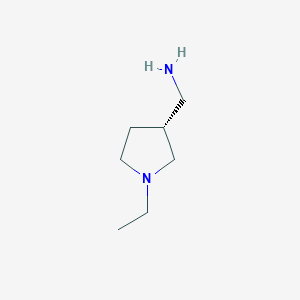
![N-{[4-(Trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B8732459.png)
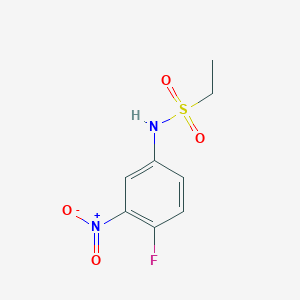
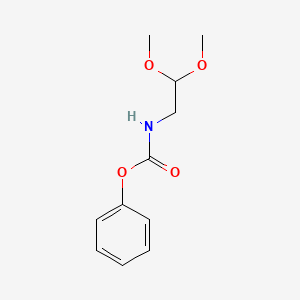
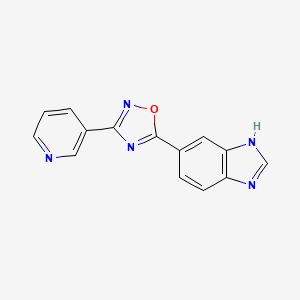
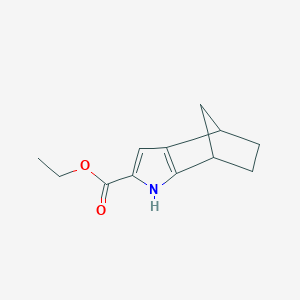
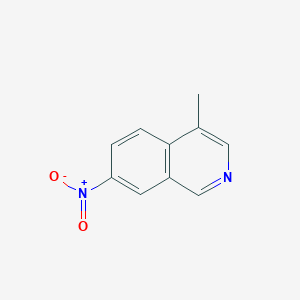
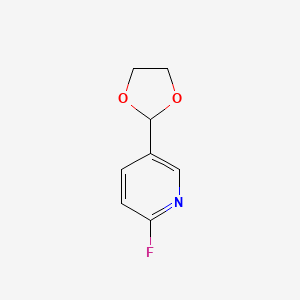
![N-[2-(Methanesulphonamido)ethyl]acetamide](/img/structure/B8732505.png)

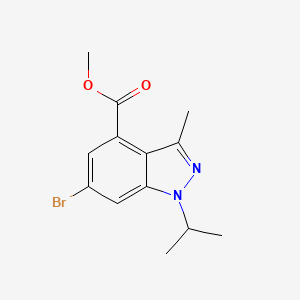
![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)
